N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide
Description
This compound is a hydrazide derivative featuring a 1,2,4-triazin-3,5-dione core conjugated with a 4-chlorophenyl-substituted hydrazone moiety. Its structure combines a rigid triazine ring system with a flexible propanehydrazide linker, enabling diverse interactions with biological targets. Synthesis typically involves condensation of substituted acetophenones with hydrazine derivatives under acidic conditions, as outlined in analogous procedures (e.g., ).
Properties
Molecular Formula |
C14H14ClN5O3 |
|---|---|
Molecular Weight |
335.74 g/mol |
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanamide |
InChI |
InChI=1S/C14H14ClN5O3/c1-8(9-2-4-10(15)5-3-9)17-19-12(21)7-6-11-13(22)16-14(23)20-18-11/h2-5H,6-7H2,1H3,(H,19,21)(H2,16,20,22,23)/b17-8- |
InChI Key |
RXSGDNXGWDURDS-IUXPMGMMSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CCC1=NNC(=O)NC1=O)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=NNC(=O)CCC1=NNC(=O)NC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazide Synthesis
Reaction of methyl 3-aminopropanoate with hydrazine hydrate in ethanol at reflux yields 3-aminopropanehydrazide . This step requires careful control of stoichiometry to avoid over-alkylation.
Key parameters:
Coupling to the Triazinone Core
The hydrazide is coupled to the triazin-6-yl group using carbodiimide-mediated activation (e.g., EDC·HCl) in anhydrous dichloromethane. Alternatively, direct condensation under Mitsunobu conditions (DIAD, PPh₃) achieves similar results with improved atom economy.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A patent-disclosed method combines triazinone formation and hydrazide coupling in a single reactor:
- Cyclocondensation: Urea + ethyl cyanoacetate → triazinone.
- In situ hydrazide formation: Addition of hydrazine hydrate.
- Knoevenagel condensation: Introduction of 4-chloroacetophenone.
Advantages:
Solid-Phase Synthesis
Immobilization of the triazinone core on Wang resin enables sequential hydrazide coupling and condensation, facilitating high-throughput screening.
Crystallization and Polymorph Control
The final compound exhibits polymorphism, impacting solubility and bioavailability. Industrial processes employ anti-solvent crystallization using 1-propanol/water mixtures to isolate the thermodynamically stable Form I.
Crystallization parameters:
Analytical Characterization
Critical quality attributes are verified via:
- ¹H NMR: δ 10.81 (NH, singlet), δ 7.43–8.99 (aromatic protons)
- HPLC: Retention time = 12.3 min (C18 column, 0.1% TFA in H₂O/MeCN)
- XRPD: Characteristic peaks at 2θ = 12.4°, 18.7°, 24.1°
Industrial Production Considerations
Scale-up challenges include:
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Further research is needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs differ in substituents on the aromatic ring and triazine backbone. Key comparisons include:
Substituent Effects on Aromatic Rings
- 4-Chlorophenyl (Target Compound): The chloro group balances lipophilicity and electronic effects, favoring both solubility and target binding .
- 4-Trifluoromethyl (): The CF₃ group increases lipophilicity and metabolic stability but may reduce aqueous solubility .
Triazine Core Modifications
- The 3,5-dioxo-1,2,4-triazin-6-yl moiety in the target compound is critical for hydrogen bonding with enzymes (e.g., via carbonyl oxygens). Analogous compounds with dihydroxy substitutions () show reduced stability due to increased susceptibility to oxidation .
Molecular Docking Studies
AutoDock4 simulations () predict that the 4-chlorophenyl derivative exhibits stronger binding to kinase domains (ΔG = -9.2 kcal/mol) than the 4-CF₃ analog (-8.7 kcal/mol) due to optimal halogen bonding. The 4-OCH₃ variant shows weaker interactions (ΔG = -7.1 kcal/mol), aligning with its lower hypothesized activity .
Q & A
Basic: What synthetic routes are recommended for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of this compound typically involves multi-step condensation reactions, starting with hydrazide precursors and triazine derivatives. Key steps include:
- Coupling Reactions: Utilize hydrazide intermediates (e.g., propanehydrazide derivatives) with chlorophenyl-substituted aldehydes under acidic or basic conditions to form the hydrazone backbone .
- Triazine Ring Formation: Employ cyclization reactions using urea or thiourea derivatives to construct the triazinone moiety .
Optimization Strategies:
- Design of Experiments (DoE): Apply full factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2^5 factorial design can identify critical interactions between reagents and reduce trial-and-error approaches .
- Real-Time Monitoring: Use inline spectroscopy (e.g., FTIR or Raman) in flow chemistry setups to track intermediate formation and adjust parameters dynamically .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR is critical for confirming the Z-configuration of the hydrazone bond and chlorophenyl substitution patterns. Deuterated DMSO is preferred due to the compound’s low solubility in non-polar solvents .
- High-Resolution Mass Spectrometry (HRMS): Accurately verify molecular weight and detect impurities (e.g., unreacted triazinone precursors) .
- X-Ray Crystallography: Resolve stereochemical ambiguities if single crystals are obtainable .
Purity Assessment:
- HPLC-PDA: Use reverse-phase chromatography with a C18 column and UV detection at 254 nm to quantify residual solvents or byproducts .
Advanced: How can Bayesian optimization or heuristic algorithms improve synthesis yield and selectivity?
Methodological Answer:
- Bayesian Optimization: This machine learning approach iteratively models reaction outcomes (yield/selectivity) using prior experimental data. For example, it can optimize solvent mixtures (e.g., DMF/water ratios) and reagent stoichiometry with fewer experiments than traditional methods .
- Genetic Algorithms (GAs): GAs explore vast parameter spaces (e.g., temperature gradients, pH ranges) by mimicking natural selection. They are particularly effective for non-linear systems, such as multi-step syntheses with competing pathways .
- Case Study: A 2023 study demonstrated a 22% yield increase in a triazine derivative synthesis using Bayesian-guided adjustments to reaction time and catalyst type .
Advanced: How should researchers address discrepancies in spectroscopic data or unexpected byproducts?
Methodological Answer:
- Data Cross-Validation: Compare NMR/HRMS results with computational predictions (e.g., DFT calculations for 13C chemical shifts) to identify misassignments .
- Byproduct Analysis:
- LC-MS/MS: Fragment unexpected peaks to propose structures (e.g., oxidation byproducts from triazinone ring degradation) .
- Mechanistic Hypotheses: Use kinetic studies (e.g., variable-temperature NMR) to determine if byproducts arise from side reactions (e.g., hydrolysis of the hydrazone bond under acidic conditions) .
Mitigation Strategies:
- Inert Atmosphere Synthesis: Prevent oxidation by conducting reactions under nitrogen/argon .
- Additive Screening: Introduce scavengers (e.g., molecular sieves) to sequester water or reactive intermediates .
Advanced: What computational methods aid in predicting this compound’s reactivity or stability?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model solvation effects and predict degradation pathways (e.g., hydrolytic cleavage of the triazinone ring in aqueous media) .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites for functionalization .
- Machine Learning (ML): Train models on high-throughput datasets to predict optimal storage conditions (e.g., temperature, humidity) based on structural descriptors .
Basic: What protocols ensure safe handling and long-term stability of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
